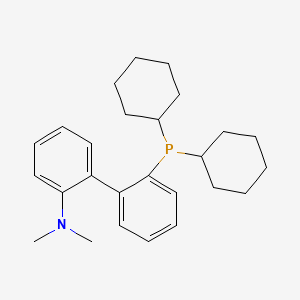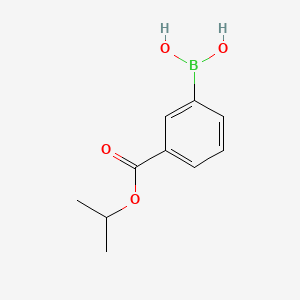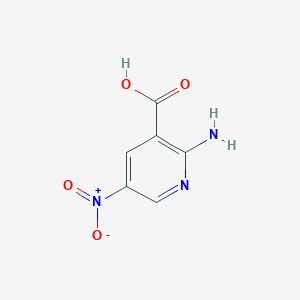![molecular formula C16H15N3OS B1302033 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 306936-82-3](/img/structure/B1302033.png)
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry, often associated with antifungal, antibacterial, and antitumor properties. The specific compound is not directly mentioned in the provided papers, but its structural relatives are extensively studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization. For instance, the synthesis of a basic 1,2,4-triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, as described in the synthesis of a related compound . The Schiff base formation, which is a common method for introducing substituents to the triazole ring, is also mentioned . Multi-step reactions are often employed to achieve the desired substitution patterns on the triazole core .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is used to determine the solid-state structure, while nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) provide information on the molecular structure in solution . The presence of substituents on the triazole ring can lead to tautomerism, as seen in the thiol/thione tautomerism, which can be theoretically monitored using density functional theory (DFT) .
Chemical Reactions Analysis
1,2,4-Triazole derivatives undergo various chemical reactions, including Mannich reactions, which introduce new substituents to the molecule . The reactivity of the triazole ring allows for the formation of different types of derivatives, such as triazolo-, oxadiazolo-, and triazinotriazoles, by reacting with different reagents . The presence of a thiol group in the compound can lead to further derivatization, such as the formation of sulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and stability . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using computational methods and are important for understanding the compound's reactivity . The molecular electrostatic potential (MEP) provides insight into the regions of the molecule that are likely to participate in chemical reactions .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-17-18-16(21)19(12)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTBONUOIOMHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370754 |
Source


|
| Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
306936-82-3 |
Source


|
| Record name | 2,4-Dihydro-5-methyl-4-[4-(phenylmethoxy)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














